3-(2,4-dichlorophenyl)-1,1,1-trifluoropropan-2-one
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Overview
Description
3-(2,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,4-dichlorobenzaldehyde with a trifluoromethyl ketone under basic conditions. One common method is the Claisen-Schmidt condensation, where a solution of 2,4-dichlorobenzaldehyde in ethanol is mixed with a trifluoromethyl ketone in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar dichlorophenyl groups.
2,4-Dichlorophenylhydrazine: Used in the synthesis of various organic compounds.
2,4-Dichlorophenylacetic acid: Another herbicide with similar structural features.
Uniqueness
3-(2,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one is unique due to the presence of both dichlorophenyl and trifluoropropanone groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and industrial applications .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1,1,1-trifluoropropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c10-6-2-1-5(7(11)4-6)3-8(15)9(12,13)14/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPPXDNUNXCRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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